molecular formula C12H14ClFO2 B8031737 1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene

1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene

Cat. No.: B8031737
M. Wt: 244.69 g/mol
InChI Key: XVRVFVOVKDNUIB-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, cyclopentyloxy, fluorine, and methoxy groups

Preparation Methods

The synthesis of 1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2-fluoro-4-methoxybenzene is reacted with cyclopentanol in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the cyclopentyloxy group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the presence of a strong acid catalyst like sulfuric acid or a Lewis acid such as aluminum chloride.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. Reduction reactions can also occur, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems. These reactions often require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while oxidation would produce carboxylic acids.

Scientific Research Applications

1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes. Its structural features allow for the exploration of structure-activity relationships in drug design.

    Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its derivatives can be used as additives in polymers or as precursors for advanced materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its binding affinity and specificity.

In chemical reactions, the compound’s reactivity is governed by the electronic effects of its substituents. The methoxy and cyclopentyloxy groups can donate electron density to the benzene ring, while the chlorine and fluorine atoms can withdraw electron density, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

1-Chloro-3-(cyclopentyloxy)-2-fluoro-4-methoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-2-fluoro-4-methoxybenzene: Lacks the cyclopentyloxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.

    1-Chloro-3-(cyclopentyloxy)benzene: Lacks the fluorine and methoxy groups, which can significantly alter its electronic properties and reactivity.

    1-Chloro-3-(cyclopentyloxy)-4-methoxybenzene: Similar structure but without the fluorine atom, affecting its overall polarity and potential interactions in biological systems.

The uniqueness of this compound lies in the combination of its substituents, which provide a balance of electronic effects and steric hindrance, making it a versatile compound for various applications.

Properties

IUPAC Name

1-chloro-3-cyclopentyloxy-2-fluoro-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO2/c1-15-10-7-6-9(13)11(14)12(10)16-8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVFVOVKDNUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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